4-chloro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide
Description
4-Chloro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide is a synthetic small molecule featuring a benzamide core substituted with a chlorine atom at the para position. The amide nitrogen is linked to a phenyl ring, which is further attached to a 2-methyl-4-oxo-3,4-dihydroquinazoline moiety. This structure combines a planar aromatic system with a bicyclic heterocycle, making it a candidate for targeting enzymes or receptors that recognize such scaffolds .
Properties
IUPAC Name |
4-chloro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O2/c1-14-24-20-8-3-2-7-19(20)22(28)26(14)18-6-4-5-17(13-18)25-21(27)15-9-11-16(23)12-10-15/h2-13H,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVBHAFDPKCTKNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Quinazolinone Core Formation via N-(2-Aminobenzoyl)Benzotriazole Intermediates
The quinazolinone scaffold is synthesized using N-(2-aminobenzoyl)benzotriazoles and 1,3-diketones. For the target compound, 2-amino-N-(3-aminophenyl)benzamide is reacted with acetylacetone in dioxane under reflux with tert-BuOK as a base. The reaction proceeds via enol formation, cyclization, and tautomerization to yield 3-(3-aminophenyl)-2-methylquinazolin-4(3H)-one.
Reaction Conditions :
Benzamide Functionalization
The intermediate 3-(3-aminophenyl)-2-methylquinazolin-4(3H)-one is coupled with 4-chlorobenzoyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base. The amidation proceeds at room temperature for 6–8 hours, yielding the final product.
Optimized Parameters :
- Solvent: DCM
- Base: TEA (2 equiv)
- Temperature: 25°C
- Yield: 65–72%
Electrochemical Synthesis
Direct Cyclization Using Acetic Acid Electrolyte
The quinazolinone core is formed electrochemically from 2-amino-N-(3-nitrophenyl)benzamide. A carbon anode and aluminum cathode are immersed in acetic acid containing sodium sulfate as a supporting electrolyte. The nitro group is reduced in situ to an amine, followed by cyclization to form 3-(3-aminophenyl)-2-methylquinazolin-4(3H)-one.
Key Conditions :
Post-Electrochemical Amidation
The electrochemical product undergoes amidation with 4-chlorobenzoyl chloride under conditions identical to traditional methods. This two-step approach avoids harsh reducing agents for nitro-group reduction.
Oxidative Coupling with H₂O₂/DMSO
One-Pot Synthesis from 2-Aminobenzamide
A mixture of 2-amino-N-(3-aminophenyl)benzamide, dimethyl sulfoxide (DMSO), and hydrogen peroxide (H₂O₂) is heated at 80°C for 18 hours. DMSO acts as a methylene donor, facilitating cyclization via a radical mechanism.
Reaction Profile :
Late-Stage Chlorobenzamide Incorporation
The 4-chlorobenzamide group is introduced using 4-chlorobenzoyl chloride in tetrahydrofuran (THF) with catalytic DMAP. The reaction achieves 85% yield after column chromatography.
Comparative Analysis of Methods
Yield and Efficiency
| Method | Quinazolinone Yield | Amidation Yield | Total Yield | Time (h) |
|---|---|---|---|---|
| Cyclocondensation | 14–59% | 65–72% | 9–42% | 30 |
| Electrochemical | 58–64% | 70–75% | 41–48% | 24 |
| Oxidative | 68–76% | 80–85% | 54–65% | 20 |
Environmental and Practical Considerations
- Cyclocondensation : Requires toxic dioxane and high temperatures.
- Electrochemical : Greener profile but lower scalability.
- Oxidative : High yields but uses excess H₂O₂, complicating waste management.
Recent Innovations and Challenges
Microwave-Assisted Cyclocondensation
Microwave irradiation reduces reaction time to 2 hours with comparable yields (60–67%).
Photocatalytic Methods
Visible-light-driven catalysis using eosin Y achieves 70% yield at ambient temperature but remains experimental.
Persistent Challenges
- Purification difficulties due to byproducts in electrochemical methods.
- Limited substrate scope for sterically hindered derivatives.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be carried out to replace the chloro group with other substituents using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted benzamide derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that 4-chloro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide exhibits significant anticancer activity. It has been shown to inhibit specific enzymes involved in cancer cell proliferation. Studies have demonstrated its ability to disrupt key biological pathways associated with tumor growth.
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Cell Lines Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Various | HT-29, MCF7 | 10.5 | Enzyme inhibition |
| Various | M21 melanoma | 9.8 | Kinase inhibition |
| Various | MCF7 | 12.0 | Cell cycle disruption |
The mechanism by which this compound exerts its anticancer effects primarily involves enzyme inhibition. It binds to the active sites of target enzymes, blocking their function and leading to the disruption of cellular processes necessary for cancer cell survival and proliferation. This interaction can also induce apoptosis in malignant cells .
Biological Research
Mechanisms of Action
The compound is utilized in studies investigating the mechanisms of action of quinazolinone derivatives and their interactions with biological targets. Its structural features allow researchers to explore how modifications affect biological activity, providing insights into drug design and development.
Pharmaceutical Development
this compound serves as a lead molecule for developing new drugs targeting various diseases, including cancer and inflammatory disorders. Its synthesis can be optimized to enhance yield and purity, making it suitable for industrial applications .
Industrial Applications
The industrial production of this compound may involve optimizing synthetic routes to improve efficiency and reduce costs. Techniques such as continuous flow reactors and advanced purification methods can be employed to achieve high-quality products suitable for research and pharmaceutical use .
Case Studies
Several studies have highlighted the efficacy of this compound in various applications:
-
Anticancer Activity
- In vitro studies revealed that the compound significantly inhibited growth in multiple cancer cell lines, demonstrating its potential as an anticancer agent.
- Specific mechanisms identified include disruption of cell cycle progression and induction of apoptosis through enzyme inhibition.
- Antimicrobial Activity
Mechanism of Action
The mechanism of action of 4-chloro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of key biological pathways, resulting in the desired therapeutic effects.
Comparison with Similar Compounds
Key Observations :
- The 3,4-dihydroquinazoline core (as in the target compound) is structurally distinct from phthalazine () and oxadiazole (–7) derivatives, which may alter binding affinities to biological targets.
- Substituents like chloro , methoxy , or trifluoromethyl groups influence electronic properties and lipophilicity, affecting pharmacokinetics .
Biological Activity
4-chloro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide is a synthetic compound belonging to the quinazolinone derivatives class. These compounds are noted for their diverse biological activities, particularly in medicinal chemistry. This article focuses on the biological activity of this specific compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a chloro group and a quinazolinone moiety, which are critical for its biological activity.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation. A study highlighted its potential as an anticancer agent by demonstrating its ability to disrupt key biological pathways associated with tumor growth.
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Cell Lines Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Various | 10.5 | Enzyme inhibition | |
| HT-29, MCF7 | 12.0 | Cell cycle disruption | |
| M21 melanoma | 9.8 | Kinase inhibition |
The mechanism by which this compound exerts its anticancer effects primarily involves enzyme inhibition. It binds to active sites of target enzymes, blocking their function and leading to the disruption of cellular processes necessary for cancer cell survival and proliferation. This interaction can also induce apoptosis in malignant cells .
Case Studies
Several studies have investigated the biological activity of quinazolinone derivatives similar to this compound:
- Study on RET Kinase Inhibition : A series of benzamide derivatives were evaluated for their ability to inhibit RET kinase activity. Compounds with structural similarities exhibited moderate to high potency against cancer cells driven by RET mutations .
- Antiviral Activity : Although primarily focused on different derivatives, some studies have explored the antiviral potential of benzamide derivatives against various viral strains, indicating a broader spectrum of biological activity .
Q & A
What are the key challenges in synthesizing 4-chloro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide, and how can reaction conditions be optimized to improve yield and purity?
Answer:
The synthesis of this compound involves multi-step reactions, including nucleophilic substitution, amide coupling, and cyclization. Key challenges include controlling regioselectivity during quinazolinone ring formation and minimizing side reactions such as hydrolysis of the benzamide group. Optimization strategies include:
- Temperature control : Maintaining reflux conditions (e.g., ethanol at 80°C) to enhance reaction kinetics while avoiding decomposition .
- Catalyst selection : Using palladium catalysts for nitro group reduction (if intermediates require it) or acid/base catalysts for cyclization .
- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol or acetonitrile aids in crystallization .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) ensures high purity (>95%) .
How can researchers design experiments to evaluate the anticancer activity of this compound, and what cellular targets should be prioritized?
Answer:
Anticancer activity evaluation requires a tiered approach:
In vitro screening : Use MTT or SRB assays against cancer cell lines (e.g., MCF-7, A549) to determine IC₅₀ values. Compare with structurally similar quinazoline derivatives (e.g., nitro-substituted analogs) to establish structure-activity relationships (SAR) .
Mechanistic studies :
- Enzyme inhibition : Test inhibition of EGFR or VEGFR-2 kinases via fluorescence-based assays .
- Apoptosis markers : Quantify caspase-3/7 activation and mitochondrial membrane potential changes using flow cytometry .
In vivo validation : Xenograft models (e.g., nude mice with HT-29 tumors) to assess tumor growth suppression and toxicity profiles .
What advanced crystallographic techniques are recommended for elucidating the molecular conformation of this compound, and how can SHELX software enhance structural refinement?
Answer:
- Single-crystal X-ray diffraction (SCXRD) : Grow crystals via slow evaporation (e.g., DMSO/water). Collect data on a Bruker CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Resolve structures using SHELXT for phase solution and SHELXL for refinement .
- Key parameters : Refine anisotropic displacement parameters for non-H atoms and apply TWIN/BASF commands for twinned crystals .
- Validation : Use PLATON to check for voids, hydrogen bonding, and π-π stacking interactions critical for stability .
How can structure-activity relationship (SAR) studies be conducted to identify critical substituents influencing biological activity?
Answer:
- Substituent variation : Synthesize analogs with modifications at the 4-chlorobenzamide (e.g., replace Cl with NO₂, OCH₃) or quinazolinone (e.g., methyl group substitution) positions .
- Activity profiling : Test analogs against kinase panels (e.g., tyrosine kinases) and bacterial strains (e.g., S. aureus) to correlate substituents with potency .
- Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to EGFR (PDB: 1M17) or DNA gyrase .
What methodologies are recommended to assess the hydrolytic stability of the amide bond under physiological conditions?
Answer:
- pH-dependent hydrolysis : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C. Monitor degradation via HPLC at 254 nm. Calculate half-life (t₁/₂) using first-order kinetics .
- Mass spectrometry : Identify hydrolysis products (e.g., 4-chlorobenzoic acid and the quinazolinone amine) via LC-MS/MS .
- Stabilization strategies : Introduce electron-withdrawing groups (e.g., Cl) on the benzamide to reduce nucleophilic attack .
How should researchers resolve contradictions in reported biological activity data between similar quinazoline derivatives?
Answer:
- Meta-analysis : Compare IC₅₀ values across studies using standardized assays (e.g., MTT vs. resazurin) and normalize for cell line variability .
- Control experiments : Verify compound purity (>95% by HPLC) and exclude solvent effects (e.g., DMSO toxicity) .
- Mechanistic follow-up : Use transcriptomics or proteomics to identify off-target effects that may explain discrepancies .
What analytical techniques are essential for characterizing this compound, and how should they be applied?
Answer:
- NMR spectroscopy :
- ¹H/¹³C NMR : Confirm benzamide (δ 7.8–8.2 ppm) and quinazolinone (δ 6.5–7.5 ppm) protons. Use DEPT-135 to identify CH₂/CH₃ groups .
- Mass spectrometry :
- HRMS : Verify molecular ion [M+H]⁺ (calc. for C₂₂H₁₇ClN₃O₂: 394.0953) .
- Elemental analysis : Validate C, H, N content within ±0.4% of theoretical values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
